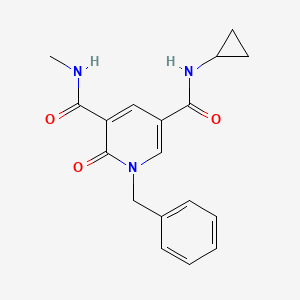

![molecular formula C6H8O4S B2519660 3-硫代双环[3.1.0]己烷-6-羧酸 3,3-二氧化物 CAS No. 1783317-08-7](/img/structure/B2519660.png)

3-硫代双环[3.1.0]己烷-6-羧酸 3,3-二氧化物

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

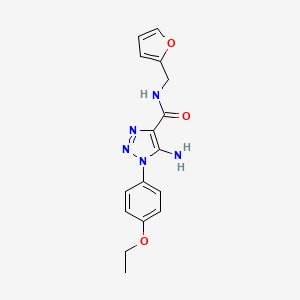

The compound 3-Thiabicyclo[3.1.0]hexane-6-carboxylic acid 3,3-dioxide is a sulfur-containing bicyclic structure that is of interest due to its potential applications in organic synthesis and medicinal chemistry. While the provided papers do not directly discuss this compound, they do provide insights into related bicyclic structures that can help infer some aspects of the compound .

Synthesis Analysis

The synthesis of related bicyclic compounds, such as 6-Thia-3,3-diphenyl-3-sila-bicyclo[3.1.0]hexanes, involves the use of metallaoxiranes and triphenylphosphorus sulfide with trifluoroacetic acid as a solvent . This suggests that similar methods could potentially be adapted for the synthesis of 3-Thiabicyclo[3.1.0]hexane-6-carboxylic acid 3,3-dioxide, although the specifics would depend on the unique reactivity of the sulfur dioxide moiety present in the compound.

Molecular Structure Analysis

The molecular structure of bicyclic compounds like 3-Thiabicyclo[3.1.0]hexane-6-carboxylic acid 3,3-dioxide is characterized by a three-dimensional framework that can exhibit different stereochemical configurations. The synthesis of stereoisomers of related compounds, such as 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid, has been achieved, and ab initio calculations have been used to explain cis selectivity . This indicates that computational methods could be employed to study the molecular structure and predict the stability and reactivity of the sulfur dioxide-substituted bicyclic compound.

Chemical Reactions Analysis

The related bicyclic thiiranes are noted to be unstable and can undergo partial desulfurization through thermal or chemical processes, leading to 1-metallacyclopent-3-enes . This instability could be relevant to the chemical reactions of 3-Thiabicyclo[3.1.0]hexane-6-carboxylic acid 3,3-dioxide, as the presence of sulfur dioxide might affect the compound's reactivity and the types of chemical transformations it can undergo.

Physical and Chemical Properties Analysis

Although the physical and chemical properties of 3-Thiabicyclo[3.1.0]hexane-6-carboxylic acid 3,3-dioxide are not directly discussed in the provided papers, the properties of similar bicyclic compounds can provide some context. For example, the stability of thiiranes and their susceptibility to desulfurization , as well as the ability to resolve stereoisomers through diastereomeric salt formation or chromatography , are important considerations that could also apply to the compound of interest.

科学研究应用

羧酸对生物催化剂的抑制作用

羧酸由于其对微生物的抑制作用,在生物技术和微生物发酵过程中引起了人们的兴趣。Jarboe 等人 (2013) 等研究重点在于了解羧酸对大肠杆菌和酿酒酵母等微生物的影响。这些酸,包括己酸和其他直链酸,会破坏细胞膜并降低内部 pH 值,从而影响微生物耐受性和发酵产率。这项研究对于制定提高微生物抗性的策略和优化生物可再生化学品的生产至关重要 (Jarboe、Royce 和 Liu,2013)。

提取和纯化技术

使用液-液萃取 (LLX) 等技术从水流中提取羧酸是一个重要的研究领域,正如 Sprakel 和 Schuur (2019) 所概述的那样。随着人们对通过发酵生产有机酸以用于生物基塑料的兴趣日益浓厚,从稀释流中进行高效回收的方法至关重要。正在探索溶剂开发方面的创新,包括使用离子液体和复合溶剂,以提高酸提取工艺的经济可行性和效率 (Sprakel 和 Schuur,2019)。

环境影响和腐蚀研究

研究羧酸的环境影响,例如它们在金属腐蚀和大气气溶胶中的作用,对于了解其更广泛的生态和工业影响至关重要。Bastidas 和 La Iglesia (2007) 等研究深入探讨了低分子量羧酸如何导致铜腐蚀,强调了了解这些酸的侵蚀性的重要性,以便为金属制品和基础设施制定更好的保存方法 (Bastidas 和 La Iglesia,2007)。

安全和危害

The compound has been assigned the GHS07 pictogram, indicating that it may cause harm if swallowed, in contact with skin, or if inhaled . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .

属性

IUPAC Name |

3,3-dioxo-3λ6-thiabicyclo[3.1.0]hexane-6-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O4S/c7-6(8)5-3-1-11(9,10)2-4(3)5/h3-5H,1-2H2,(H,7,8) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUZPVUZQTFUBDQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C2C(=O)O)CS1(=O)=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Thiabicyclo[3.1.0]hexane-6-carboxylic acid 3,3-dioxide | |

CAS RN |

1783317-08-7 |

Source

|

| Record name | 3,3-dioxo-3lambda6-thiabicyclo[3.1.0]hexane-6-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

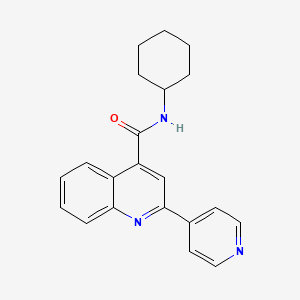

![2-[(4-{[Cyclohexyl(methyl)amino]sulfonyl}benzoyl)amino]-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2519578.png)

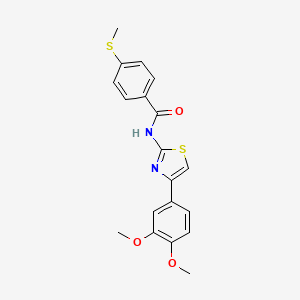

![N-(3-chloro-4-methoxyphenyl)-2-(9-(4-methoxyphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide](/img/no-structure.png)

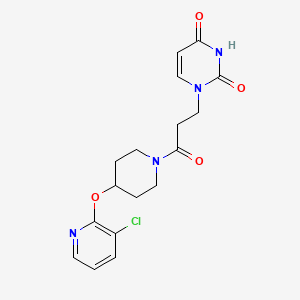

![N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2519582.png)

![N-(2,5-difluorophenyl)-2-[2-(methylthio)-5,7-dioxo-6-phenyl-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-4(5H)-yl]acetamide](/img/structure/B2519583.png)

![2,4-dichloro-N'-(1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide](/img/structure/B2519584.png)

![N-[(4-methoxyphenyl)methyl]-2-({11-phenyl-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl}sulfanyl)acetamide](/img/structure/B2519589.png)

![1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B2519591.png)

![3-methyl-3H,6H,7H,8H,9H-imidazo[4,5-f]quinoline dihydrochloride](/img/structure/B2519600.png)